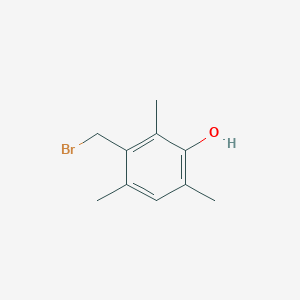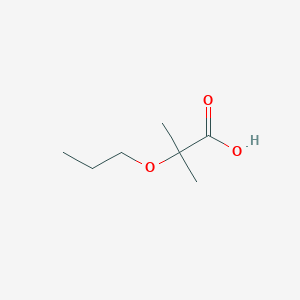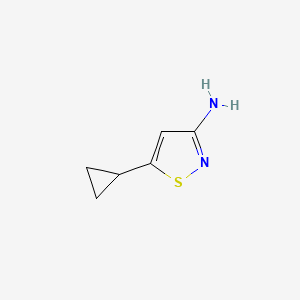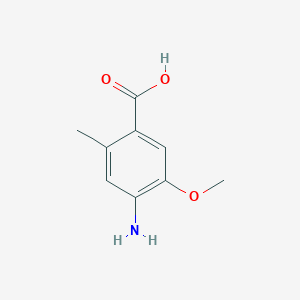![molecular formula C13H23BO4 B13463373 [(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate](/img/structure/B13463373.png)
[(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate is an organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of a suitable alkene with a boronic acid or boronic ester in the presence of a palladium catalyst. This step often employs Suzuki-Miyaura coupling conditions.
Acetylation: The resulting boronic ester is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester group can undergo oxidation to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and halide substrates.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Coupled products with new carbon-carbon bonds.
Scientific Research Applications
Chemistry
In chemistry, [(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In biological and medical research, boronic esters are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site residues, making them useful in the design of drugs targeting specific enzymes.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to undergo various chemical transformations makes it a versatile building block in material science.
Mechanism of Action
The mechanism of action of [(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can interact with nucleophiles and electrophiles, facilitating a range of transformations. In biological systems, the boronic ester can form reversible covalent bonds with enzyme active sites, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
[(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate is unique due to its specific structure, which combines a boronic ester with an acetate group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H23BO4 |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
[(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate |
InChI |
InChI=1S/C13H23BO4/c1-10(7-8-16-11(2)15)9-14-17-12(3,4)13(5,6)18-14/h9H,7-8H2,1-6H3/b10-9+ |
InChI Key |
VOKSJMLJXVYDMP-MDZDMXLPSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/CCOC(=O)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine hydrochloride](/img/structure/B13463293.png)

![Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride](/img/structure/B13463322.png)
![6-Azido-1-oxaspiro[3.3]heptane](/img/structure/B13463323.png)



![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13463353.png)




![7-Fluorobicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B13463376.png)

